Ethyl 2-(8-nitroquinolin-7-YL)acetate
Description
Ethyl 2-(8-nitroquinolin-7-yl)acetate is a nitro-substituted quinoline derivative characterized by a nitro group at the 8-position of the quinoline ring and an ethyl acetate moiety at the 7-position. The nitro group and ester functionality are critical for modulating electronic properties, solubility, and bioactivity, as seen in similar compounds .
Properties
IUPAC Name |
ethyl 2-(8-nitroquinolin-7-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-2-19-11(16)8-10-6-5-9-4-3-7-14-12(9)13(10)15(17)18/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNDBLXHBJJOYII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(8-nitroquinolin-7-YL)acetate can be synthesized through a multi-step process involving the nitration of quinoline followed by esterification. The general synthetic route involves:
Nitration of Quinoline: Quinoline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 8th position of the quinoline ring.
Esterification: The resulting 8-nitroquinoline is then reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-nitroquinolin-7-YL)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Oxidation: The quinoline ring can undergo oxidation reactions to form quinoline N-oxide derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Oxidation: Hydrogen peroxide or peracids.
Major Products Formed
Reduction: 2-(8-aminoquinolin-7-YL)acetate.
Substitution: 2-(8-nitroquinolin-7-YL)acetic acid.
Oxidation: Quinoline N-oxide derivatives.
Scientific Research Applications
Ethyl 2-(8-nitroquinolin-7-YL)acetate is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other quinoline derivatives.
Biology: In the study of enzyme inhibition and as a fluorescent probe for detecting metal ions.
Medicine: Potential use in the development of antimicrobial and anticancer agents.
Industry: Used in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Ethyl 2-(8-nitroquinolin-7-YL)acetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The quinoline ring can intercalate with DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Key Observations :
- Nitro vs.
- Positional Effects : The 8-nitro substitution distinguishes the target compound from NQ19 (3-nitro), which demonstrated antitumor activity in vitro . Positional changes significantly alter electronic distribution and intermolecular interactions.
- Ester Functionality : Ethyl acetate groups (e.g., at 7- or 6-positions) improve solubility compared to amide or halogenated derivatives (e.g., ).
Functional Group and Reactivity Analysis
- Nitro Group (NO₂): Enhances electrophilicity, making the compound a candidate for nucleophilic substitution or reduction reactions. This group is critical in antitumor nitroquinolines, where bioactivation via nitro-reduction generates reactive intermediates .
- Ethyl Acetate (OCH₂COOEt) : The ester moiety increases lipophilicity and metabolic stability compared to carboxylic acids. Analogous imidazole-based ethyl acetate derivatives (e.g., ) show enhanced bioavailability in drug design .
- Quinoline Core: The planar aromatic system facilitates π-π stacking and intercalation with biological targets, such as DNA or enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
